Erythorbic acid, also known as isoascorbic acid or D-araboascorbic acid, is a stereoisomer of ascorbic acid (vitamin C). It is identified by the chemical formula and has a molecular weight of approximately 176.13 g/mol. The compound is primarily utilized as an antioxidant in food preservation and is recognized for its ability to prevent oxidative degradation of food products. Erythorbic acid is assigned the E number E315, indicating its approval for use in various food applications by regulatory authorities.
Erythorbic acid can be derived from natural sources, including certain fungi such as Penicillium, or synthesized through chemical processes. It is classified under organic compounds, specifically as a carbohydrate derivative. Its structure bears similarities to that of ascorbic acid, which contributes to its functional properties as an antioxidant.
Erythorbic acid can be synthesized through several methods:
The synthesis typically requires controlled conditions to optimize yield and purity, including temperature regulation and pH control during reactions. For instance, in enzyme-catalyzed processes, maintaining optimal enzyme activity is crucial for achieving desired product concentrations.
Erythorbic acid features a unique molecular structure characterized by its six-carbon backbone and hydroxyl groups that contribute to its solubility and reactivity. The structural formula can be represented as follows:
The compound exists in a crystalline form, typically appearing as a white to slightly yellow solid. Its melting point ranges from approximately 164°C to 172°C, where decomposition may occur upon prolonged heating .
Erythorbic acid undergoes various chemical reactions typical of reducing sugars and acids:
Erythorbic acid acts primarily as an antioxidant by donating electrons to free radicals and reactive oxygen species (ROS), thus neutralizing their potential harmful effects on cellular structures and food products. This mechanism is crucial in food preservation, where oxidative stress can lead to spoilage.
The effectiveness of erythorbic acid in enhancing non-heme iron absorption has been documented through clinical trials, demonstrating its role not only as an antioxidant but also in nutritional biochemistry .
Erythorbic acid finds extensive applications across various fields:
Erythorbic acid (C₆H₈O₆), systematically named (5R)-5-[(1R)-1,2-Dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one, is a C5 epimer of ascorbic acid (vitamin C). This means both compounds share identical molecular formulas and atomic connectivity but differ in the three-dimensional spatial arrangement at carbon 5. Specifically, erythorbic acid features a D-erythro configuration, while ascorbic acid adopts an L-ascorbic configuration [3] [6]. Despite this stereochemical divergence, both isomers exhibit similar reducing capacities due to their shared enediol functional group, which facilitates electron donation. However, erythorbic acid lacks antiscorbutic (vitamin C) activity in humans, as its stereochemistry prevents effective binding to enzymatic sites involved in collagen biosynthesis [2] [4].
Table 1: Key Stereochemical Features of Erythorbic Acid
Property | Erythorbic Acid | Ascorbic Acid |
---|---|---|
Configuration at C5 | D-erythro | L-ascorbic |
Vitamin C Activity | None | Full activity |
Reducing Capacity | Equivalent | Equivalent |
Epimeric Designation | C5 epimer | Reference compound |
The IUPAC nomenclature designates erythorbic acid as (5R)-5-[(1R)-1,2-Dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one, emphasizing its chiral centers at C1' (R-configuration) and C5 (R-configuration) [3] [7]. Its γ-lactone ring structure (furanone) is identical to ascorbic acid, but the spatial orientation of the hydroxyl-bearing side chain at C5 alters its biochemical recognition. This epimeric differentiation arises during synthesis: erythorbic acid is industrially produced via microbial fermentation (e.g., Penicillium spp.) of glucose to 2-keto-D-gluconate, followed by chemical lactonization. In contrast, ascorbic acid typically derives from the Reichstein process involving D-sorbitol [3] [6] [9].
Table 2: Molecular Identity Specifications
Characteristic | Specification |
---|---|
IUPAC Name | (5R)-5-[(1R)-1,2-Dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one |
CAS Registry Number | 89-65-6 |
E Number | E315 |
Molecular Formula | C₆H₈O₆ |
Epimeric Center | Carbon 5 (C5) |
Stereoisomer Type | D-enantiomer |
Erythorbic acid presents as white to slightly yellow crystals or powder that gradually darken upon light exposure. Its melting point ranges between 164–172°C (with decomposition), and it exhibits high solubility in water (43 g/100 mL at 25°C), ethanol, and pyridine, moderate solubility in acetone, and low solubility in glycerol [6] [8] [9].
Stability and Degradation:
Reactivity:
Table 3: Physicochemical Properties of Erythorbic Acid
Property | Value/Range | Conditions |
---|---|---|
Melting Point | 164–172°C | Decomposes |
Water Solubility | 43 g/100 mL | 25°C |
Optical Rotation | [α]²⁵/D = −16.5° to −18.0° | c=2 in H₂O |
Partition Coefficient | log Pₒw = -1.69 | 25°C |
Vapor Pressure | ~0 Pa | 25°C |
Density | 1.707 g/cm³ | 20°C |
The compound’s reducing power (E⁰ = +0.166 V at pH 7.0) enables it to inhibit enzymatic browning in fruits and stabilize cured meat pigments (e.g., converting nitrosylmyoglobin to nitrosylhemochrome for color retention) [3] [6] [9]. Its rapid oxidation kinetics in beverages and meat systems underscore its utility as a processing aid, though it necessitates oxygen-impermeable packaging for sustained efficacy.
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